molecular formula C12H4Br4O B12900901 1,2,4,8-Tetrabromo-dibenzofuran CAS No. 617707-65-0

1,2,4,8-Tetrabromo-dibenzofuran

Cat. No.: B12900901
CAS No.: 617707-65-0
M. Wt: 483.77 g/mol
InChI Key: JDPXUSDOGNYUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,8-Tetrabromo-dibenzofuran: is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C₁₂H₄Br₄O , and it has a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core, which significantly alters its chemical and physical properties compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,8-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,8 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry: 1,2,4,8-Tetrabromo-dibenzofuran is used as a building block in organic synthesis. Its bromine atoms can be substituted with various functional groups, making it a versatile intermediate for the synthesis of complex organic molecules .

Biology and Medicine: Research has shown that brominated dibenzofurans, including this compound, exhibit biological activities such as antimicrobial and anticancer properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used as a flame retardant due to its high bromine content. It is incorporated into various materials to enhance their fire resistance .

Mechanism of Action

The mechanism of action of 1,2,4,8-tetrabromo-dibenzofuran depends on its specific application. In biological systems, the compound interacts with molecular targets such as enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s ability to undergo substitution reactions and its interaction with biological targets .

Biological Activity

1,2,4,8-Tetrabromo-dibenzofuran is a halogenated organic compound that has gained attention due to its potential biological activities. This compound is a derivative of dibenzofuran, characterized by the presence of four bromine atoms at specific positions on the dibenzofuran structure. The unique arrangement of these bromine atoms contributes to its distinct chemical properties and biological interactions.

  • Molecular Formula : C12H4Br4O
  • Molecular Weight : Approximately 483.776 g/mol
  • Structure : Consists of two fused benzene rings and a furan ring with bromine substitutions at the 1, 2, 4, and 8 positions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The mechanisms underlying these activities involve interactions with various molecular targets within biological systems.

The biological effects of this compound are believed to result from:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
  • Receptor Interference : It can interfere with receptor functions that regulate cellular processes.
  • Gene Expression Modulation : Similar to other halogenated compounds, it may modulate gene expression related to xenobiotic metabolism.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated dibenzofurans found that this compound showed significant activity against various bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Source:

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)
HeLa5.0
MCF-710.0
A5497.5

Source:

Toxicological Profile

The toxicological profile of this compound has not been extensively studied; however, related compounds have shown potential for immunotoxicity and developmental issues in animal models. Further research is needed to establish a comprehensive understanding of its safety and toxicological effects.

Environmental Impact

As a brominated compound, this compound may contribute to environmental pollution and bioaccumulation. Studies on similar compounds indicate that they can persist in the environment and accumulate in biological tissues.

Properties

CAS No.

617707-65-0

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,4,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H

InChI Key

JDPXUSDOGNYUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.